(S)-Methadone Hydrochloride is a synthetic opioid primarily used for pain management and as part of drug addiction detoxification programs. It is classified under the category of opioid analgesics and has a unique mechanism of action that differentiates it from other opioids. The compound's chemical formula is C21H27NO·HCl, and it contains one chiral center, making it a stereoisomer with distinct pharmacological properties.
(S)-Methadone Hydrochloride is synthesized through various organic chemistry methods, primarily involving the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane. This synthesis process can yield different isomers, with (S)-Methadone being the more pharmacologically active form compared to its (R)-counterpart.
The synthesis of (S)-Methadone Hydrochloride involves multiple steps:
The synthesis pathways can vary slightly depending on the specific method used, such as phase transfer catalysis or traditional organic synthesis techniques .
(S)-Methadone Hydrochloride has a complex molecular structure characterized by:
The structural integrity of (S)-Methadone is crucial for its interaction with opioid receptors .
(S)-Methadone Hydrochloride undergoes various chemical reactions, primarily focused on its synthesis and modification:
These reactions highlight the importance of controlling reaction conditions to optimize yield and minimize by-products .
(S)-Methadone acts primarily as a full agonist at mu-opioid receptors, which are crucial for mediating analgesia. Additionally, it exhibits:
This multifaceted mechanism allows (S)-Methadone to be effective in treating both pain and opioid dependence .
Property | Value |
---|---|
Molecular Formula | C21H27NO·HCl |
Molecular Weight | 309.4 g/mol |
Melting Point | 235°C |
Solubility | Very soluble in ethanol |
Octanol/Water Partition Coefficient | 3.93 |
These properties are critical for understanding its formulation and therapeutic applications .
(S)-Methadone Hydrochloride has several scientific uses:
(S)-Methadone Hydrochloride, the less clinically utilized enantiomer of racemic methadone, exhibits distinct stereochemical properties that significantly influence its pharmacological behavior. Unlike its analgesic (R)-counterpart, (S)-Methadone displays negligible affinity for μ-opioid receptors but contributes to unique biological interactions, particularly with cardiac ion channels and NMDA receptors. The stereospecificity arises from differential binding conformations within chiral biological environments, governed by the spatial orientation of its two phenyl rings and dimethylamino group. This enantiomer-specific molecular recognition underpins divergent metabolic pathways, receptor modulation profiles, and clinical effects, necessitating precise analytical and pharmacological characterization [1] [9].
The isolation of (S)-Methadone from racemic mixtures requires advanced chiral separation techniques due to identical physicochemical properties of enantiomers. Capillary electrophoresis (CE) using cyclodextrin derivatives achieves baseline resolution: Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (1 mM in 100 mM phosphate buffer, pH 2.6) enables simultaneous separation of methadone enantiomers and metabolites EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) and EMDP (2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline) within 20 minutes. Poly(diallyldimethylammonium chloride)-dextran sulfate doubly coated capillaries coupled with hydroxypropyl-β-cyclodextrin reduce separation time to 4 minutes by suppressing electroosmotic flow [4].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with online solid-phase extraction provides robust quantification in biological matrices. Using deuterated internal standards (methadone-D3, EDDP-D3), this method achieves a lower limit of quantification of 50 ng/mL for (S)-Methadone in plasma, with inter-day precision <12%. Chiral columns with α1-acid glycoprotein or cellulose tris(3,5-dimethylphenylcarbamate) stationary phases exploit differential hydrogen bonding and π-π interactions for enantiomer resolution [9]. Table 1 summarizes key chiral resolution methodologies:
Table 1: Chiral Resolution Techniques for (S)-Methadone
Technique | Conditions | Resolution Time | Applications |
---|---|---|---|
Capillary Electrophoresis | 1 mM DM-β-CD, 100 mM phosphate pH 2.6 | 20 min | Simultaneous enantiomer/metabolite separation |
Coated Capillary CE | 8 mM HP-β-CD, PDDAC-dextran sulfate coating | 4 min | High-throughput plasma analysis |
LC-MS/MS | Cellulose tris(3,5-DMPC) column, online SPE | 10 min | Therapeutic drug monitoring |
(S)-Methadone exhibits a pharmacodynamic profile distinct from the opioid-active (R)-enantiomer:
Table 2: Enantiomer-Specific Pharmacodynamic Properties
Parameter | (S)-Methadone | (R)-Methadone | Clinical Implication |
---|---|---|---|
μ-Opioid receptor affinity | Low (Ki >500 nM) | High (Ki ~50 nM) | (S) contributes minimally to analgesia |
hERG channel blockade | Potent (IC₅₀ 8–12 μM) | Negligible | (S) drives QTc prolongation risk |
Renal clearance | 0.38 L/h/kg | 0.21 L/h/kg | Higher systemic clearance of (S) |
Plasma protein binding | 85–88% | 87–90% | Similar unbound fractions |
Molecular dynamics simulations reveal that (S)-Methadone fails to stabilize the activated μ-opioid receptor (MOR) conformation due to suboptimal interactions with key aspartate residues:
These differences explain the 100-fold lower functional activity of (S)-Methadone in [³⁵S]GTPγS binding assays (EC₅₀ = 1,200 nM vs. 12 nM for (R)-Methadone). Notably, (S)-Methadone does not antagonize (R)-Methadone binding, indicating non-competitive allosteric modulation [5] [7].
(S)-Methadone exhibits stereoselective NMDA receptor (NMDAR) modulation through two distinct mechanisms:
Table 3: NMDA Receptor Modulation Mechanisms
Mechanism | Effect of (S)-Methadone | Functional Consequence |
---|---|---|
Zinc potentiation | ↓ IC₅₀ of zinc from 3.2 μM to 1.8 μM | Reduced dendritic calcium spikes |
D-serine displacement | Kᵢ = 18 μM at GluN1 site | Attenuated synaptic plasticity (LTP reduction) |
Activity-dependent inhibition | 65% ↓ calcium influx at 10 Hz stimulation | Normalized dendritic integration |
Activity-dependent modulation is pathway-specific: (S)-Methadone preferentially inhibits NMDARs in zinc-rich cortical pathways (e.g., layer 2/3→2/3 connections) but not in zinc-poor pathways (e.g., layer 4→2/3 inputs). This selectivity arises from vesicular zinc co-release with glutamate, creating microdomains where (S)-Methadone enhances zinc’s endogenous inhibition [6]. Computational modeling indicates this modulation stabilizes dendritic integration during varying synaptic activity regimes (0.1–10 Hz), potentially counteracting hyperexcitability states [3] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9